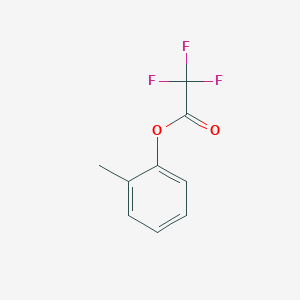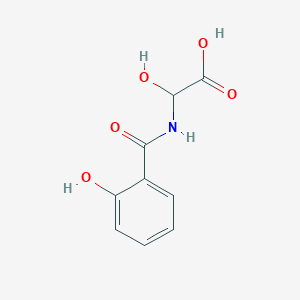
N-Salicyl-alpha-hydroxyglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Salicyl-alpha-hydroxyglycine (SHG) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SHG is a derivative of salicylic acid, which is a well-known compound for its anti-inflammatory and analgesic properties. SHG has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
N-Salicyl-alpha-hydroxyglycine has been studied extensively for its potential applications in various fields, including medicine, agriculture, and food industry. In medicine, N-Salicyl-alpha-hydroxyglycine has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-Salicyl-alpha-hydroxyglycine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In agriculture, N-Salicyl-alpha-hydroxyglycine has been shown to have fungicidal and insecticidal properties, making it a potential alternative to synthetic pesticides. In the food industry, N-Salicyl-alpha-hydroxyglycine has been studied for its antioxidant properties and its potential use as a preservative.
Mécanisme D'action
The mechanism of action of N-Salicyl-alpha-hydroxyglycine is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and the inhibition of COX enzymes results in reduced inflammation and pain. N-Salicyl-alpha-hydroxyglycine has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage.
Effets Biochimiques Et Physiologiques
N-Salicyl-alpha-hydroxyglycine has been shown to have anti-inflammatory, analgesic, and anti-cancer properties in various in vitro and in vivo studies. N-Salicyl-alpha-hydroxyglycine has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, N-Salicyl-alpha-hydroxyglycine has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Salicyl-alpha-hydroxyglycine in lab experiments is its low toxicity and high solubility in water. N-Salicyl-alpha-hydroxyglycine is also relatively easy to synthesize using various methods. However, one limitation of using N-Salicyl-alpha-hydroxyglycine in lab experiments is its instability in acidic and basic conditions, which can affect its yield and purity.
Orientations Futures
There are many potential future directions for research on N-Salicyl-alpha-hydroxyglycine. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an alternative to synthetic pesticides in agriculture. Additionally, further research is needed to fully understand the mechanism of action of N-Salicyl-alpha-hydroxyglycine and its potential applications in various fields.
Méthodes De Synthèse
N-Salicyl-alpha-hydroxyglycine can be synthesized using various methods, including the reaction of salicylic acid with glycine under acidic conditions, the reaction of salicylic acid with hydroxylamine hydrochloride and glycine under basic conditions, and the reaction of salicylic acid with hydroxylamine hydrochloride and N,N-dimethylglycine under basic conditions. The yield and purity of N-Salicyl-alpha-hydroxyglycine depend on the method used for synthesis.
Propriétés
Numéro CAS |
136492-94-9 |
|---|---|
Nom du produit |
N-Salicyl-alpha-hydroxyglycine |
Formule moléculaire |
C9H9NO5 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
2-hydroxy-2-[(2-hydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H9NO5/c11-6-4-2-1-3-5(6)7(12)10-8(13)9(14)15/h1-4,8,11,13H,(H,10,12)(H,14,15) |
Clé InChI |
MRWBYJVJLCVFOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(=O)O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(C(=O)O)O)O |
Synonymes |
Acetic acid, hydroxy[(2-hydroxybenzoyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
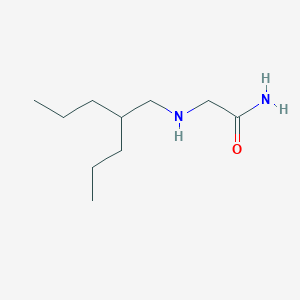
![(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B161782.png)
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)
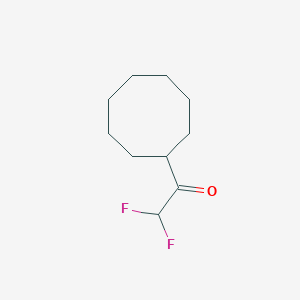
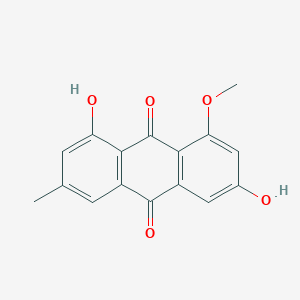
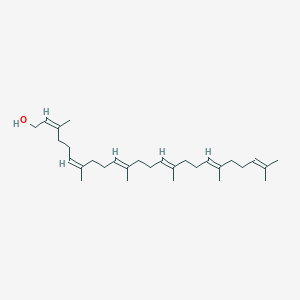
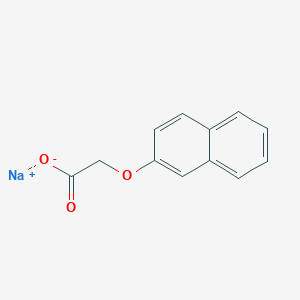
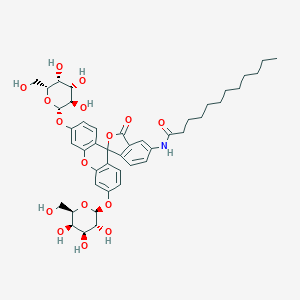
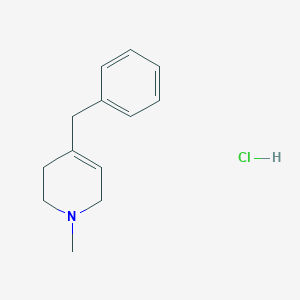
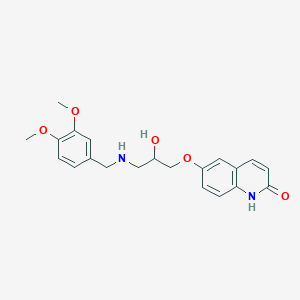
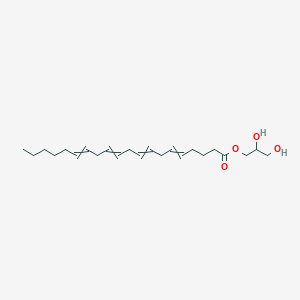
![(1R,2E,8S,10R,11S)-6-(Ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one](/img/structure/B161804.png)
